N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
描述
- A pyrazolo[3,4-d]pyrimidin-4-amine core.
- Substitutions at the 1-, 4-, and 6-positions, often with aromatic or heterocyclic groups.
- Functional groups influencing solubility, binding affinity, and metabolic stability.
This article compares the target compound with 12 structurally related analogs (Table 1), focusing on substituent effects, pharmacological properties, and synthetic approaches.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-3-32-21-13-11-19(12-14-21)27-23-22-16-26-31(20-9-5-4-6-10-20)24(22)29-25(28-23)30-15-7-8-18(2)17-30/h4-6,9-14,16,18H,3,7-8,15,17H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAWNCZXXAEFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC(C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and other pharmacological effects.
- Common Name : N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- CAS Number : 946297-61-6
- Molecular Weight : 428.5 g/mol
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including anticancer, anti-inflammatory, and antibacterial properties. The specific compound under discussion has been studied for its inhibitory effects on various cancer cell lines and its mechanism of action.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell types, including:
- Breast Cancer : Effective against MDA-MB-231 cells.
- Lung Cancer : Demonstrated significant antiproliferative activity.
- Colorectal Cancer : Inhibitory effects observed in vitro.
The compound's mechanism involves targeting key signaling pathways associated with cancer cell proliferation and survival. For example, it acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM depending on the specific target and cellular context .
The biological activity of N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be attributed to its ability to interact with multiple molecular targets:
- EGFR Inhibition : Blocks downstream signaling pathways that promote tumor growth.
- Induction of Apoptosis : Triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle, leading to DNA fragmentation and reduced proliferation.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
All analogs retain the pyrazolo[3,4-d]pyrimidin-4-amine core but differ in substituents:
Key Substituent Variations:
Position 1 (N1):
- Target Compound: Phenyl group (simple aromatic).
- Analog 1 (): 4-Piperidylmethyl (bulky, basic group).
- Analog 3 (): 4-Chlorophenyl (electron-withdrawing).
Position 4 (C4):
- Target Compound: N-(4-Ethoxyphenyl) (ethoxy enhances lipophilicity).
- Analog 4 (): N-(2-Methoxyethyl) (improves solubility).
- Analog 5 (): N-[2-(4-Chlorophenyl)ethyl] (hydrophobic chain with halogen).
Position 6 (C6):
- Target Compound: 3-Methylpiperidin-1-yl (moderate steric bulk).
- Analog 6 (): 4-Phenylpiperazin-1-yl (polar, pharmacophore for receptor binding).
- Analog 7 (): 4-Benzylpiperazin-1-yl (increases molecular weight).
Table 1. Comparative Data for Selected Analogs
Pharmacological Implications
- Lipophilicity: The target compound’s 4-ethoxyphenyl group balances moderate lipophilicity, whereas Analog 1’s naphthyl group () may reduce aqueous solubility .
Binding Affinity:
Metabolic Stability:
- Ethoxy groups (target compound, Analog 1) are susceptible to oxidative metabolism, whereas methoxy (Analog 4) or bulky groups (Analog 7, ) may slow degradation .
常见问题
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of phenyl hydrazine with carbonitriles under reflux in ethanol .
- Step 2 : Introduction of the 3-methylpiperidine moiety via alkylation or nucleophilic substitution. Phase transfer catalysts (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF) at 60–80°C enhance reactivity .
- Step 3 : Coupling the 4-ethoxyphenylamine group using palladium-catalyzed Buchwald-Hartwig amination under inert atmospheres .
Optimization : Control reaction temperatures (avoiding side reactions), use high-purity reagents, and employ chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification .
Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and proton environments. For example, aromatic protons in the pyrimidine ring appear at δ 8.0–8.2 ppm, while ethoxy groups show signals near δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve 3D conformation and bond angles, critical for understanding binding interactions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected at m/z 484.2352 for C27H29N7O) .
Q. What in vitro assays are appropriate for initial evaluation of biological activity, particularly in enzyme inhibition or receptor binding?
- Kinase Inhibition Assays : Use fluorescence polarization or radiometric assays (e.g., ADP-Glo™) to measure IC50 values against kinases like EGFR or Aurora A .
- Cyclooxygenase (COX) Inhibition : Monitor prostaglandin E2 production via ELISA in COX-1/COX-2 transfected cell lines .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves to determine EC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing target affinity and selectivity?
- Substituent Variation : Synthesize analogs with modifications to the ethoxyphenyl, piperidine, or pyrimidine groups. For example, replacing the ethoxy group with methoxy or halogen substituents alters lipophilicity and hydrogen-bonding capacity .
- Bioactivity Profiling : Compare IC50 values across analogs in kinase panels. Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Selectivity Screening : Test against off-target receptors (e.g., GPCRs, ion channels) to assess specificity .
Q. What computational strategies can predict binding modes and guide the design of derivatives with improved pharmacological properties?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with GROMACS) to evaluate binding stability and residence times .
- Quantum Mechanical Calculations : Use density functional theory (DFT) to optimize ligand geometries and calculate electrostatic potential maps for reactivity prediction .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability, and blood-brain barrier permeability .
Q. When encountering contradictory biological data between in vitro and cell-based assays, what experimental approaches resolve these discrepancies?
- Assay Validation : Confirm target engagement in cells via Western blotting (e.g., phospho-kinase levels) .
- Metabolite Profiling : Use LC-MS to identify active metabolites in cell lysates that may enhance or inhibit activity .
- Orthogonal Assays : Compare results from enzymatic assays (e.g., recombinant kinases) with cellular thermal shift assays (CETSA) to verify target modulation .
Q. How can solubility and bioavailability be optimized through structural modifications without compromising target engagement?
- Prodrug Design : Introduce phosphate or ester groups on the amine moiety for enhanced aqueous solubility, which are cleaved in vivo .
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyrimidine core to improve pharmacokinetics .
- Salt Formation : Prepare hydrochloride or mesylate salts to increase dissolution rates .
Q. What strategies ensure regioselectivity during synthetic modifications of the pyrazolo[3,4-d]pyrimidine core?
- Directing Groups : Use temporary protecting groups (e.g., Boc on the piperidine nitrogen) to block undesired alkylation sites .
- Metal Catalysis : Employ palladium or copper catalysts for site-specific cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the C6 position over C2 .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
